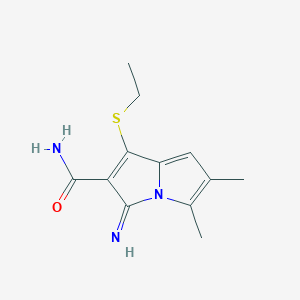
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolizine core, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered ring. The presence of functional groups such as the ethylsulfanyl, imino, and carboxamide groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and an aldehyde or ketone. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Introduction of Functional Groups: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent. The imino group can be formed through an imination reaction, typically involving an amine and an oxidizing agent. The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents, and temperatures ranging from -10°C to 25°C.
Substitution: Halides or alkoxides, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and temperatures ranging from 25°C to 80°C.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its reactivity and stability.
作用机制
The mechanism of action of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
相似化合物的比较
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This compound may exhibit different reactivity and biological activities.
1-(Ethylsulfanyl)-3-amino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide: Similar structure but with an amino group instead of an imino group. This compound may have different chemical properties and biological effects.
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group. This compound may have different solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
650599-26-1 |
|---|---|
分子式 |
C12H15N3OS |
分子量 |
249.33 g/mol |
IUPAC 名称 |
1-ethylsulfanyl-3-imino-5,6-dimethylpyrrolizine-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-4-17-10-8-5-6(2)7(3)15(8)11(13)9(10)12(14)16/h5,13H,4H2,1-3H3,(H2,14,16) |
InChI 键 |
AGJKTMDRDZHDDV-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C(=N)N2C1=CC(=C2C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


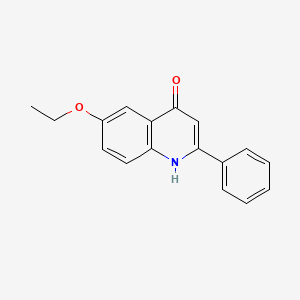
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
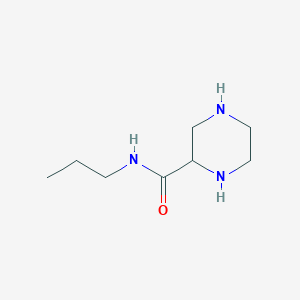
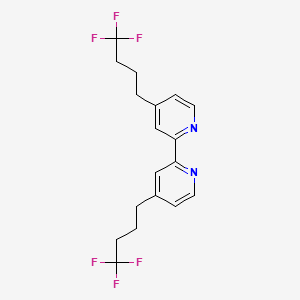
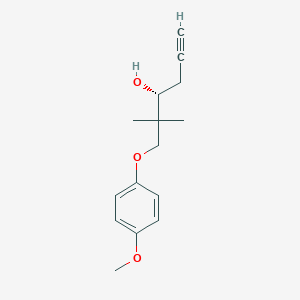
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
